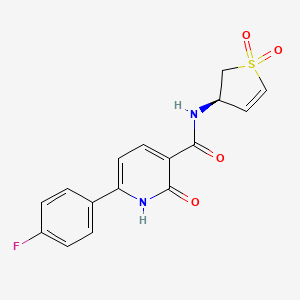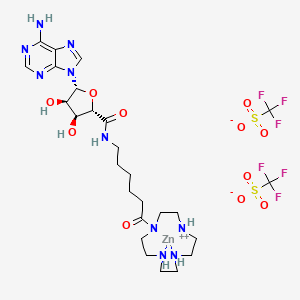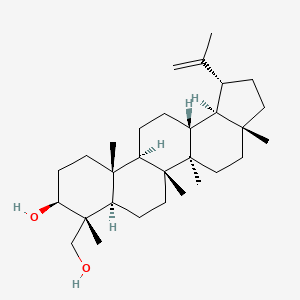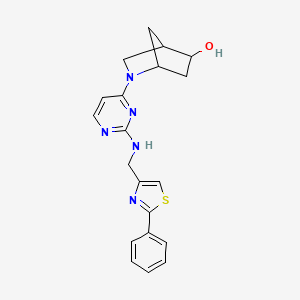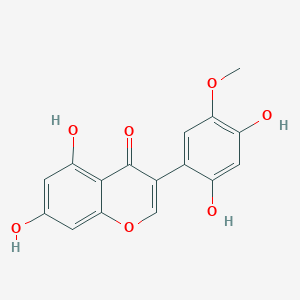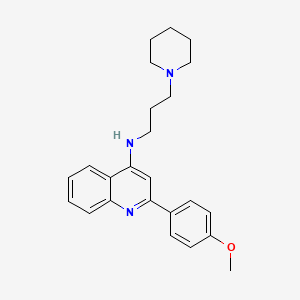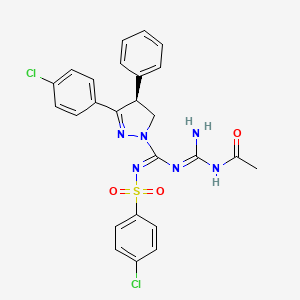
erythro-Austrobailignan-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythro-Austrobailignan-6: is a lignan compound known for its potent biological activities, particularly its anti-cancer properties. It is an orally active agent that inhibits DNA topoisomerase I and II, enzymes critical for DNA replication and cell division . This compound induces apoptosis (programmed cell death) and increases the phosphorylation of p38 and JNK, which are proteins involved in stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erythro-Austrobailignan-6 can be synthesized from natural sources such as the roots of Saururus chinensis. The ethyl acetate extract of these roots is processed to isolate this compound along with other lignans . The synthetic route involves multiple steps, including extraction, purification, and crystallization under specific conditions to ensure high purity and yield .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process generally involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The scalability of this process depends on the availability of the raw material and the efficiency of the extraction and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Erythro-Austrobailignan-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups within the compound, affecting its reactivity and interaction with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction can produce more stable derivatives .
Applications De Recherche Scientifique
Erythro-Austrobailignan-6 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan synthesis and reactivity.
Biology: Its ability to inhibit DNA topoisomerase I and II makes it a valuable tool for studying cell division and apoptosis.
Industry: Its antioxidant properties make it useful in developing products that require oxidative stability.
Mécanisme D'action
Erythro-Austrobailignan-6 exerts its effects primarily by inhibiting DNA topoisomerase I and II, enzymes essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, triggering apoptosis in cancer cells . Additionally, this compound down-regulates the expression of HER2/EGFR/integrinβ3 via p38 activation, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Meso-Dihydroguaiaretic Acid: Another lignan with anti-cancer properties, but with different molecular targets.
Sauchinone: Known for its anti-inflammatory and hepatoprotective effects.
Nectandrin B: Exhibits antioxidant and anti-cancer activities.
Uniqueness: Erythro-Austrobailignan-6 is unique due to its dual inhibition of DNA topoisomerase I and II, making it a potent anti-cancer agent. Its ability to induce apoptosis and modulate key signaling pathways further distinguishes it from other lignans .
Propriétés
Formule moléculaire |
C20H24O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[(2R,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m1/s1 |
Clé InChI |
QDDILOVMGWUNGD-KGLIPLIRSA-N |
SMILES isomérique |
C[C@@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


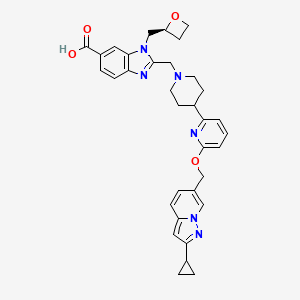
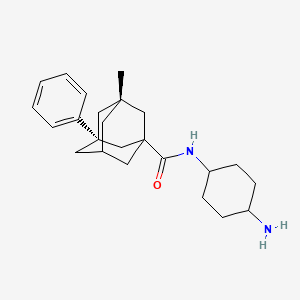
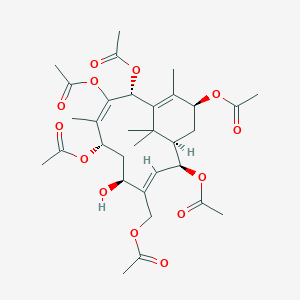

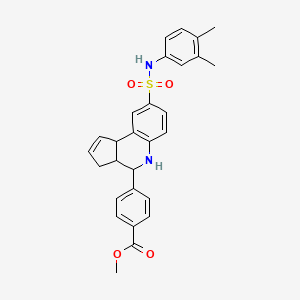
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
